2-Fluoro-5-(pyrrolidin-2-yl)pyridine
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Overview
Description
2-Fluoro-5-(pyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative The presence of both fluorine and pyrrolidine groups in its structure imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine typically involves the fluorination of pyridine derivatives. Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures to achieve selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, organometallic reagents.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Fluoro-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the pyrrolidine group, making it less versatile in certain applications.
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness: 2-Fluoro-5-(pyrrolidin-2-yl)pyridine is unique due to the combination of fluorine and pyrrolidine groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H11FN2 |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-fluoro-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 |
InChI Key |
DMDVEPGRYFMYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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